3-Bromo-n-(4-methylphenyl)propanamide is an organic compound with the molecular formula CHBrNO and a CAS number of 21437-82-1. It is classified as a derivative of propanamide, where the amide nitrogen is substituted with a 4-methylphenyl group, and the propanamide chain is brominated at the 3-position. This compound is recognized for its utility in organic synthesis and pharmaceutical research, serving as an intermediate in various chemical reactions and applications in biological studies .
3-Bromo-n-(4-methylphenyl)propanamide falls under the category of amides, specifically aliphatic amides, due to its structure which includes a carbonyl group (C=O) bonded to a nitrogen atom (N), further linked to an alkyl chain. The presence of the bromine atom introduces halogen functionality, which influences its reactivity and interactions in chemical processes.
The synthesis of 3-Bromo-n-(4-methylphenyl)propanamide typically involves the following steps:
In an industrial context, this synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Reaction parameters such as temperature and concentration are optimized to ensure high purity of the final product .
The molecular structure of 3-Bromo-n-(4-methylphenyl)propanamide features:
3-Bromo-n-(4-methylphenyl)propanamide can participate in several chemical reactions:
The mechanism of action for reactions involving 3-Bromo-n-(4-methylphenyl)propanamide varies depending on the specific reaction type:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to analyze this compound's structure and confirm its purity .
3-Bromo-n-(4-methylphenyl)propanamide has several significant applications:
This compound's versatility makes it valuable across various fields, particularly in synthetic chemistry and pharmaceutical applications.
3-Bromo-N-(4-methylphenyl)propanamide (C₁₀H₁₂BrNO), a specialized organic bromine compound, has emerged as a structurally significant intermediate in advanced medicinal chemistry research. This propanamide derivative features a bromoalkyl chain linked to a p-toluidine moiety through a secondary amide bond, conferring both structural rigidity and synthetic versatility. Its molecular weight of 242.11 g/mol, density of 1.437 g/cm³, and boiling point of 377.5°C reflect stable yet modifiable physicochemical properties suitable for pharmaceutical derivatization [3]. As summarized in Table 1, this compound serves as a critical precursor in peptidomimetic chemistry, particularly in the development of opioid receptor ligands where its bifunctional design enables precise receptor subtype targeting. Contemporary research leverages its unique pharmacophoric elements—the halogenated alkyl spacer and substituted aromatic system—to engineer ligands with tailored efficacy profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors [2] .
Table 1: Key Identifiers and Properties of 3-Bromo-N-(4-methylphenyl)propanamide
Property | Value |
---|---|
CAS Number | 21437-82-1 |
IUPAC Name | 3-Bromo-N-(4-methylphenyl)propanamide |
Molecular Formula | C₁₀H₁₂BrNO |
Molecular Weight | 242.11 g/mol |
Density | 1.437 g/cm³ |
Boiling Point | 377.5°C at 760 mmHg |
Synonyms | 3-Brom-propionsaeure-p-toluidid; N-p-Tolyl-3-brompropionamid |
The strategic incorporation of 3-Bromo-N-(4-methylphenyl)propanamide into peptidomimetic design originated from efforts to replace metabolically labile peptide bonds in opioid ligands with stable bioisosteres. Early peptidomimetic research identified that rigid scaffolds could mimic the tyrosine pharmacophore essential for opioid receptor binding. This compound emerged as a key synthetic intermediate in constructing tetrahydroquinoline (THQ) scaffolds, which replicate the spatial orientation of tyrosine’s phenol ring and nitrogen center in endogenous peptides like endomorphins . Schmidt’s foundational methodology (Scheme 1 in ) utilized this bromoamide for N-acylation of aromatic amines (e.g., 4-bromoaniline), followed by cyclization to form lactam intermediates. Subsequent triflation and Suzuki coupling enabled the installation of diverse aromatic systems critical for modulating receptor interactions. This synthetic route marked a significant advancement over earlier peptide-based opioid ligands by enhancing metabolic stability and bioavailability while retaining high receptor affinity. The bromoalkyl chain’s utility as a leaving group facilitated efficient alkylation of benzomorphan scaffolds like (−)-cis-N-Normetazocine, enabling systematic exploration of N-substituent effects on opioid receptor binding—a cornerstone of structure-activity relationship (SAR) studies in contemporary opioid research [2] .
3-Bromo-N-(4-methylphenyl)propanamide serves as a versatile precursor for N-substituents in benzomorphan-based opioid ligands, where its para-methylphenyl moiety and bromoalkyl spacer critically modulate receptor subtype selectivity. As demonstrated in LP1 derivatives (Figure 2 in [2]), alkylation of (−)-cis-N-Normetazocine with this bromoamide yields ligands where the propanamido chain positions the aromatic ring within MOR and DOR binding pockets. Systematic modifications of the phenyl ring’s para-position revealed that electron-donating groups (e.g., methyl in compound 11) enhance KOR affinity while moderately reducing MOR/DOR binding compared to unsubstituted LP1 (Table 2) [2].
Table 2: Opioid Receptor Affinity (Kᵢ, μM) of LP1 Derivatives Featuring Modified N-Substituents
Compound | R Group | MOR | DOR | KOR |
---|---|---|---|---|
LP1 | Phenyl | 0.049 ± 0.015 | 0.033 ± 0.020 | 7.500 ± 0.015 |
10 | p-Fluoro | 0.280 ± 0.013 | 0.920 ± 0.120 | 4.800 ± 0.950 |
11 | p-Methyl | 0.240 ± 0.015 | 0.410 ± 0.023 | 1.010 ± 0.110 |
12 | p-Cyano | 0.210 ± 0.024 | 0.380 ± 0.034 | 0.850 ± 0.180 |
Notably, the p-methyl derivative (11) exhibited a Kᵢ shift from 7.5 μM (LP1) to 1.01 μM at KOR—a 7.4-fold increase in affinity attributed to enhanced hydrophobic interactions in the KOR binding cavity. Conversely, its MOR affinity decreased 5-fold (0.049 μM → 0.24 μM), underscoring the delicate balance between aromatic substituent electronics and receptor subtype selectivity. Beyond binding, functional assays revealed that para-substituents profoundly influence efficacy profiles: The methyl group in 11 preserved partial MOR agonism but conferred DOR/KOR antagonism—a functional bifunctionality valuable for reducing opioid side effects [2]. Parallel work in THQ-based peptidomimetics further demonstrated that N-acetylation of precursors derived from this bromoamide improved DOR affinity by 2–3 fold, enabling balanced MOR/DOR targeting (DOR Kᵢ/MOR Kᵢ ratio of ~43 → ~15) for bifunctional ligands .
The structural architecture of 3-Bromo-N-(4-methylphenyl)propanamide—comprising an electron-rich aromatic domain, hydrogen-bonding amide, and flexible halogenated alkyl chain—establishes it as a privileged bifunctional pharmacophore for engineering multitarget opioid ligands. The secondary amide spacer enables dual hydrogen bonding with receptor residues (e.g., MOR His319), while the para-methyl group fine-tunes the aryl ring’s electron density to optimize π-stacking within hydrophobic subpockets of MOR, DOR, or KOR [2] . SAR studies highlight its critical role in divergent efficacy profiles:
Table 3: Impact of Aromatic Substituents on Functional Efficacy Profiles
Aromatic Group | Functional Outcome | Therapeutic Implication |
---|---|---|
p-Methylphenyl | MOR partial agonist / DOR-KOR antagonist | Reduced tolerance/dependence potential |
1-Naphthyl | Full MOR antagonist | Mitigated abuse liability |
p-Cyanophenyl | MOR partial agonist | Analgesia with diminished respiratory suppression |
This modularity enables medicinal chemists to "tune" ligand efficacy—e.g., converting LP1’s full MOR agonism to partial agonism or antagonism—by modifying the bromoamide’s aryl component. Such precision is indispensable for developing next-generation analgesics with mitigated adverse effects, positioning 3-Bromo-N-(4-methylphenyl)propanamide as a cornerstone pharmacophore in rational opioid design [2] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0